molecular formula C9H6N2O2 B048679 2-Quinoxalinecarboxylic acid CAS No. 879-65-2

2-Quinoxalinecarboxylic acid

Cat. No. B048679
CAS RN: 879-65-2
M. Wt: 174.16 g/mol
InChI Key: UPUZGXILYFKSGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The organic synthesis route for 2-quinoxalinecarboxylic acid was established, leading to a product with 99.55% purity, confirmed through various analytical methods such as IR, UV, ^1HNMR, and MS. The synthesis process emphasizes the compound's preparation for qualitative and quantitative analysis of residual detection (Zhou, 2016). Moreover, innovative methods have been developed to improve the efficiency and environmental friendliness of synthesizing 2-quinoxalinecarboxylic acid, highlighting a condensation of o-phenylenediamine with monosaccharides followed by mild peroxide oxidation (Harms, 2004).

Molecular Structure Analysis

Quantum mechanical studies, including FT-IR, FT-Raman, ^13C, ^1H, and UV spectroscopy, alongside NBO and HOMO-LUMO analysis, have provided detailed insights into the molecular structure of 2-quinoxalinecarboxylic acid. These studies have revealed the conformational stability, electronic properties, and vibrational frequencies, confirming the molecular geometry and contributing to a better understanding of the compound's reactivity and properties (Prabavathi, Nilufer, & Krishnakumar, 2012).

Chemical Reactions and Properties

2-Quinoxalinecarboxylic acid participates in a range of chemical reactions, forming complexes and derivatives with various applications. Its ability to act as an analytical reagent for the gravimetric determination of metals like Cu(II), Cd(II), and Zn(II) demonstrates its chemical versatility and utility in analytical chemistry (Dutt, Sanayal, & Nag, 1968). Additionally, the compound's role in the biosynthesis of quinoxaline antibiotics and its activation by specific enzymes underline its significance in microbiological and pharmaceutical research (Glund, Schlumbohm, Bapat, & Keller, 1990).

Physical Properties Analysis

The physical properties of 2-quinoxalinecarboxylic acid, such as its solubility, melting point, and stability, are crucial for its application in various fields. The compound's stability and homogeneity have been confirmed through rigorous testing, ensuring its suitability for use as a reference material in analytical chemistry (Zhou, 2016).

Chemical Properties Analysis

2-Quinoxalinecarboxylic acid exhibits a range of chemical properties, including the formation of metal complexes and its reactivity towards different chemical agents. Its role as an analytical reagent and its participation in the synthesis of various derivatives highlight its chemical reactivity and potential for further exploration in synthetic chemistry (Dutt, Sanayal, & Nag, 1968).

Scientific Research Applications

Antimycobacterial Agents

  • Scientific Field : Pharmaceuticals
  • Application Summary : Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have been studied for their potential as antimycobacterial agents . This research is particularly relevant given the increasing incidence of multidrug-resistant tuberculosis (TB), which is one of the top 10 leading causes of global mortality .
  • Methods and Procedures : The study investigated four new derivatives from the quinoxaline-2-carboxylic acid 1,4-dioxide class . The exact methods and procedures are not specified in the search results.

Sorption Studies

  • Scientific Field : Environmental Science
  • Application Summary : 3-Hydroxy-2-quinoxalinecarboxylic acid has been used to study the sorption of ionizable organic compounds to an estuarine sediment .
  • Results : The search results do not provide any specific outcomes or quantitative data from these sorption studies .

Preparation of Zinc (II)-quinoxaline Complexes

  • Scientific Field : Inorganic Chemistry
  • Application Summary : 3-Hydroxy-2-quinoxalinecarboxylic acid has been used in the preparation of Zinc (II)-quinoxaline complexes .

Preparation of N-(2-quinoxaloyl)-α-amino acids

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Quinoxalinecarboxylic acid has been used in the preparation of N-(2-quinoxaloyl)-α-amino acids .
  • Results : The search results do not provide any specific outcomes or quantitative data from these preparations .

Preparation of bisquinoxaloyl (bisquinoxalinecarbonyl) derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Quinoxalinecarboxylic acid has been used in the preparation of bisquinoxaloyl (bisquinoxalinecarbonyl) derivatives .
  • Results : The search results do not provide any specific outcomes or quantitative data from these preparations .

Linear and Freundlich Adsorption Isotherm Coefficient Evaluation

  • Scientific Field : Physical Chemistry
  • Application Summary : The linear and Freundlich adsorption isotherm coefficient of 2-Quinoxalinecarboxylic acid has been evaluated .
  • Results : The search results do not provide any specific outcomes or quantitative data from these evaluations .

Safety And Hazards

2-Quinoxalinecarboxylic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, serious eye irritation, and skin irritation .

Future Directions

The increasing incidence of multidrug-resistant TB highlights the urgent need for an intensified quest to discover innovative anti-TB medications . In this context, four new derivatives from the quinoxaline-2-carboxylic acid 1,4-dioxide class have been investigated .

properties

IUPAC Name

quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUZGXILYFKSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236688
Record name Quinoxaline-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinoxalinecarboxylic acid

CAS RN

879-65-2
Record name Quinoxaline-2-carboxylic acid
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Record name 2-Quinoxalinecarboxylic acid
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Record name Quinoxaline-2-carboxylic acid
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Record name Quinoxaline-2-carboxylic acid
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Record name 2-QUINOXALINECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

Cells of various microorganisms were grown in the tubes containing 2.5 mL of the dextrose, nutrisoy flour medium as described in EXAMPLE I. Individual tubes were inoculated with spores or vegetative cells (about 1% v/v of spore or vegetative cell stock culture) of various microorganisms stored as frozen glycerol suspensions, and incubated at about 29° C. with agitation (210 rpm) on a rotary shaker. After about 48 hours, 0.05 mL of a 10 mg/mL solution of 2-methylquinoxaline in DMSO was added to each tube. After about 4 days incubation, the contents of each tube were extracted, and the individual extracts were analyzed by HPLC as described in EXAMPLE I. The yields of 2-quinoxalinecarboxylic acid were determined by HPLC and the results are summarized in TABLE 5.
Quantity
2.5 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of lithium hydroxide (20.0 mg, 0.84 mmol) in water (1 mL), ethyl quinoxaline-2-carboxylate (20.0 mg, 0.99 mmol) in methanol (3 mL) was added. The solution was left to stir at room temperature for 2 h. The solution was concentrated in vacuo. This cream solid residue was dissolved in water and made acidic with concentrated hydrochloric acid. The organic material was extracted into ethyl acetate. The organic layers were dried with anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield quinoxaline-2-carboxylic acid as a white solid.
Quantity
20 mg
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20 mg
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1 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
JW Wong, HA Watson, JF Bouressa… - … process research & …, 2002 - ACS Publications
A microbial process using the fungus Absidia repens ATCC 14849 is described for the oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid. A campaign consisting of three …
Number of citations: 25 pubs.acs.org
U Erez, H Frenk, O Goldberg, A Cohen… - European journal of …, 1985 - Elsevier
Various aromatic acids have been investigated as putative ligands of excitatory amino acid receptors. 3-Hydroxy-2-quinoxalinecarboxylic acid (HQC), at 1 mM, was found to antagonize …
Number of citations: 30 www.sciencedirect.com
S Badoğlu, Ş Yurdakul - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
The mid-IR and Raman spectra of 3-hydroxy-2-quinoxalinecarboxylic acid (3HQC) were recorded. These spectra were interpreted with the help of B3LYP/6-311++G(d,p) calculations …
Number of citations: 10 www.sciencedirect.com
Y Takano, F Shiga, J Asano, N Ando, H Uchiki… - Bioorganic & medicinal …, 2005 - Elsevier
We describe the design, synthesis, and biological properties of a novel series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids. After designing, studying the structure–activity …
Number of citations: 18 www.sciencedirect.com
AE Harms - Organic process research & development, 2004 - ACS Publications
… In the development of an efficient route to 2-quinoxalinecarboxylic acid, we examined a number of different approaches. One of the first routes investigated the straightforward approach …
Number of citations: 23 pubs.acs.org
JW Wellman, M Tishler - Journal of the American Chemical …, 1947 - ACS Publications
… 3,4-dihydro-3-keto-4,6,7-trimethyl-2-quinoxalinecarboxylic acid, III, which proved to be an important clue in the elucidation of the structure of riboflavin. We wish to report a total synthesis …
Number of citations: 3 pubs.acs.org
Y Kidani, K Ohira, H Koike - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
Spectrophotometric measurements were carried out for the stability constants of the divalent metal chelates of 2-quinoxalinecarboxylic acid and copper, nickel, cobalt and zinc in a 5% …
Number of citations: 13 www.journal.csj.jp
N Ooi, AJ O'neill - The Journal of Antibiotics, 2017 - nature.com
The emergence and spread of antibiotic resistance in bacterial pathogens is dramatically undermining our ability to treat infection, precipitating a public health crisis. 1 The situation is …
Number of citations: 10 www.nature.com
P Frey, D Berney, PL Herrling, W Mueller, S Urwyler - Neuroscience letters, 1988 - Elsevier
… of 3-hydroxy-2-quinoxalinecarboxylic acid (diCI-HQC) is a … [3] reported that 3-hydroxy-2-quinoxalinecarboxylic acid (HQC)… of 3-hydroxy-2-quinoxalinecarboxylic acid, a newly found …
Number of citations: 31 www.sciencedirect.com
JG Małecki, A Maron, J Kusz, JG Malecki… - Mendeleev …, 2015 - infona.pl
The [RuH(CO)(hqxc)(PPh 3 ) 2 ] complex, where hqxc is 3-hydroxy-2-quinoxalinecarboxylate, exhibits strong phosphorescence (quantum yield F = 0.0078) in the solid state giving rise …
Number of citations: 12 www.infona.pl

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